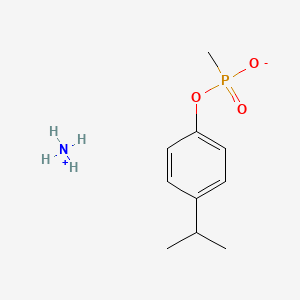
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate is a chemical compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate typically involves the reaction of 4-isopropylphenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput synthesis techniques to increase efficiency and yield. Mechanochemical synthesis, which involves grinding the reactants together in the absence of solvents, is also a promising method for large-scale production due to its environmental benefits and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which have different applications depending on their chemical structure and properties .
Wissenschaftliche Forschungsanwendungen
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Wirkmechanismus
The mechanism of action of Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonates: Compounds containing a phosphorus atom bonded to three oxygen atoms and an organic group.
Phosphates: Compounds with a phosphorus atom bonded to four oxygen atoms.
Phosphines: Compounds with a phosphorus atom bonded to three organic groups.
Uniqueness
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate is unique due to its specific structure, which combines a phosphinate group with a phenoxy group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that other similar compounds may not be able to achieve.
Eigenschaften
IUPAC Name |
azanium;methyl-(4-propan-2-ylphenoxy)phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P.H3N/c1-8(2)9-4-6-10(7-5-9)13-14(3,11)12;/h4-8H,1-3H3,(H,11,12);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXUCZECHUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide](/img/structure/B4888831.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![1-[4-(3-Chlorophenoxy)butyl]imidazole](/img/structure/B4888863.png)

![2-Methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4888872.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)

![1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one](/img/structure/B4888895.png)

